2,5-Di(propan-2-yl)benzenesulfonamide

Description

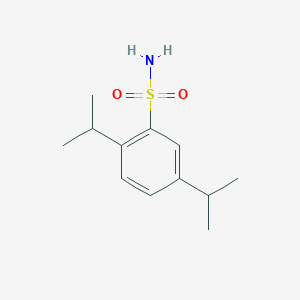

Structure

3D Structure

Properties

IUPAC Name |

2,5-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCQQTSZLNSXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278755 | |

| Record name | 2,5-di(propan-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-60-0 | |

| Record name | 2,5-Bis(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6292-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-di(propan-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Solid State Studies of Benzenesulfonamide Compounds

Single Crystal X-ray Diffraction Analysis of Benzenesulfonamide (B165840) Co-crystals and Complexes

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For benzenesulfonamide derivatives, SCXRD studies are crucial for understanding their molecular geometry, conformational preferences, and their interactions with other molecules to form co-crystals and complexes. nih.govnih.gov Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, offering a strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. mdpi.com

Research on benzenesulfonamide-containing structures has revealed their capacity to form intricate co-crystals and complexes, often stabilized by robust hydrogen bonds and other non-covalent interactions. For instance, X-ray crystallographic analysis of selenides bearing a benzenesulfonamide moiety in complex with the enzyme human carbonic anhydrase II (hCA II) has provided detailed insights into the binding modes. nih.gov These studies reveal how the sulfonamide group coordinates with the zinc ion in the enzyme's active site and establishes hydrogen bonds with nearby amino acid residues, which is critical for rationalizing the compound's inhibitory activity. nih.govresearchgate.net

Supramolecular Assembly and Intermolecular Interactions in Crystalline Benzenesulfonamides

The crystal packing of benzenesulfonamide derivatives is governed by a variety of intermolecular interactions that direct their self-assembly into highly ordered supramolecular structures. nih.govnih.gov These interactions include strong hydrogen bonds, weaker C—H⋯O and C—H⋯N contacts, π–π stacking, and van der Waals forces. nih.gov

Hydrogen bonds are the most significant interactions driving the supramolecular assembly in benzenesulfonamide crystals. The sulfonamide group (—SO₂NH₂) is an excellent hydrogen bond donor (the N—H group) and acceptor (the sulfonyl oxygen atoms), leading to the formation of predictable and robust structural motifs.

In many benzenesulfonamide structures, molecules are linked into dimers, chains, or more complex three-dimensional networks through N—H⋯O=S hydrogen bonds. nih.gov The packing of molecules can occur via these hydrogen bridges between the N(H) atoms of one molecule and the oxygen atoms of the sulfonyl group of a neighboring molecule. nih.gov For instance, in ortho-(4-tolylsulfonamido)benzamides, the amide unit also acts as a hydrogen bond donor, forming intermolecular N—H⋯O=S complexes. nih.gov The specific pattern and dimensionality of these networks are influenced by the presence and position of other functional groups on the molecule. tandfonline.com Intramolecular hydrogen bonds, such as those between an ortho-substituent and the sulfonamide group, can also play a crucial role in defining the molecular conformation. mdpi.com

| Donor | Acceptor | Interaction Type | Structural Motif Example | Reference |

|---|---|---|---|---|

| N—H (Sulfonamide) | O=S (Sulfonyl) | Intermolecular | Centrosymmetric Dimers, Chains | nih.gov |

| N—H (Amide) | O=S (Sulfonyl) | Intermolecular | Layered Structures | nih.gov |

| C—H (Aromatic) | O=S (Sulfonyl) | Intermolecular | 3D Network Stabilization | nih.gov |

| N—H (Sulfonamide) | O=C (Carbonyl) | Intramolecular | S(6) Ring Motif | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. researchgate.netresearchgate.net

| Interaction Type | Contribution (%) | Significance | Reference |

|---|---|---|---|

| O···H/H···O | 40.1% | Dominant contribution, primarily from C—H···O hydrogen bonds | nih.gov |

| H···H | 27.5% | Significant van der Waals contacts | nih.gov |

| C···H/H···C | 12.4% | Represents C—H···π and other weak interactions | nih.gov |

| C···C | 4.9% | Indicative of π–π stacking interactions | nih.gov |

| N···H/H···N | 1.2% | Contribution from N—H···N hydrogen bonds | nih.gov |

Conformational Analysis and Spectroscopic Elucidation of Molecular Structures

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy offer insights into molecular structure, conformation, and dynamics, both in solution and in the solid state. nih.govmdpi.com

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. researchgate.net For benzenesulfonamide derivatives, ¹H and ¹³C NMR spectra provide primary information about the chemical environment of atoms. chemicalbook.comresearchgate.net Advanced two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY/ROESY, are employed for unambiguous assignment of signals and for determining through-bond and through-space connectivities, which are essential for conformational analysis. ipb.ptmdpi.com

For flexible molecules like many benzenesulfonamides, NMR can be used to study the rates of conformational exchange. nih.gov For instance, temperature-independent ¹H NMR spectra might suggest that conformational exchange rates are very fast on the NMR timescale. nih.gov The chemical shift of the sulfonamide N—H proton can be particularly informative; a significant downfield shift (e.g., around δ = 12.10 ppm) is often indicative of its participation in a strong intramolecular hydrogen bond. nih.gov Furthermore, the presence of distinct signals for chemically similar protons, such as the two hydrogens of a primary amide (—CONH₂), can indicate hindered rotation around the C—N bond. nih.gov These advanced NMR methods are invaluable for building a comprehensive picture of the molecule's preferred solution-state conformation. mdpi.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com While often used for functional group identification, these techniques can provide deeper insights into bonding, intermolecular interactions, and molecular symmetry, especially when combined with theoretical calculations like Density Functional Theory (DFT). scispace.comresearchgate.net

For benzenesulfonamide derivatives, characteristic vibrational bands are associated with the sulfonyl (SO₂) and sulfonamide (N—H) groups. scispace.com

SO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The exact positions of these bands can be sensitive to the electronic effects of substituents on the benzene (B151609) ring and to hydrogen bonding. scispace.com

N—H Vibrations: The N—H stretching vibration of the sulfonamide group generally gives rise to a band in the 3300–3200 cm⁻¹ region. In the solid state, a redshift (a shift to lower wavenumber) of this band compared to its position in a non-polar solvent or in the gas phase is a strong indicator of N—H participation in hydrogen bonding. researchgate.net The weakening of the N-H bond due to this interaction leads to the lower vibrational frequency. scispace.com

Other Modes: Other important vibrations include the S-N stretching mode (around 900 cm⁻¹) and various bending modes (e.g., δNH₂ scissoring around 1620 cm⁻¹). scispace.com

By comparing experimentally observed vibrational wavenumbers with those calculated from DFT, a detailed assignment of spectral bands can be achieved, allowing for a more profound analysis of the molecular structure and intermolecular forces at play. scispace.comresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information | Reference |

|---|---|---|---|

| N—H Stretch | 3350–3200 | Red-shifted in the presence of hydrogen bonding | nih.govscispace.com |

| C—H Stretch (Aromatic) | 3100–3000 | Characteristic of the benzene ring | scispace.com |

| SO₂ Asymmetric Stretch | 1370–1330 | Sensitive to electronic environment and H-bonding | scispace.com |

| SO₂ Symmetric Stretch | 1180–1160 | Sensitive to electronic environment and H-bonding | scispace.com |

| S—N Stretch | ~900 | Confirms sulfonamide linkage | scispace.com |

Computational and Theoretical Chemistry in Benzenesulfonamide Research

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mkjc.innih.govnih.gov For benzenesulfonamide (B165840) derivatives, DFT calculations provide a foundational understanding of their geometric and electronic properties. mkjc.inresearchgate.net By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good correlation with experimental data from X-ray crystallography. nih.govnih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. mkjc.innih.gov

In studies of benzenesulfonamide derivatives, the HOMO is often localized on the benzene (B151609) ring and the amino group, while the LUMO is typically found on the sulfonamide portion or other electron-withdrawing groups. researchgate.net A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it can more readily participate in charge transfer interactions within a biological system. nih.govnih.gov For 2,5-Di(propan-2-yl)benzenesulfonamide, the electron-donating nature of the alkyl groups would be expected to influence the energy of the HOMO, thereby modulating the reactivity profile of the entire molecule.

Table 1: Predicted Frontier Molecular Orbital Properties for a Benzenesulfonamide Scaffold This table presents typical values derived from DFT calculations on benzenesulfonamide analogs to illustrate the concepts.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 to -7.5 | Indicates the electron-donating capability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.0 to -2.0 | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.5 to 5.5 | A smaller gap implies higher reactivity and lower kinetic stability. mkjc.in |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface, providing a guide to its reactive behavior. mkjc.inmdpi.com MEP maps are color-coded to identify regions of varying electron density. mkjc.in Typically, red areas signify negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. numberanalytics.com

For a molecule like this compound, MEP analysis would predict the most reactive sites for intermolecular interactions. mkjc.inmdpi.com The oxygen atoms of the sulfonyl group (SO₂) and the nitrogen of the sulfonamide (NH₂) are expected to be regions of high electron density (negative potential), making them key sites for hydrogen bonding and interactions with positive centers, such as metal ions in an enzyme's active site. researchgate.netmdpi.com Conversely, the hydrogen atom of the sulfonamide group would exhibit a positive potential, marking it as a hydrogen bond donor site. mkjc.in Understanding these sites is crucial for predicting how the molecule will orient itself within a protein's binding pocket. numberanalytics.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govmdpi.com By simulating the movements of every atom, MD explores the conformational landscape, revealing the different shapes a molecule can adopt in a solution or a biological environment. nih.gov This is particularly important for flexible molecules like this compound, which contains rotatable bonds in its isopropyl side chains and around the sulfonamide linker.

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines common settings used in MD simulations to study the dynamic behavior of small molecules with their biological targets.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for all atoms in the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous biological environment. |

| Simulation Time | 50 - 200 ns | Duration of the simulation to allow for significant conformational sampling. nih.gov |

| Temperature & Pressure | 300 K, 1 atm | Simulates physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | Quantify the stability of the complex and the flexibility of specific regions. nih.gov |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. tandfonline.comnih.gov This method is fundamental in structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action. mdpi.comnih.gov For benzenesulfonamide derivatives, which are known to inhibit various enzymes like carbonic anhydrases and kinases, docking studies are essential for predicting how they fit into the active site. mdpi.comtandfonline.comtandfonline.com

Docking algorithms sample numerous possible conformations and orientations of the ligand within the protein's binding pocket and use a scoring function to rank them. nih.govresearchgate.net The top-ranked pose represents the most likely binding mode. rice.edu For this compound, docking studies would predict how the molecule orients itself to maximize favorable interactions. The sulfonamide group is known to coordinate with zinc ions in the active sites of metalloenzymes like carbonic anhydrase. tandfonline.comnih.gov The bulky, hydrophobic isopropyl groups would likely be oriented towards non-polar pockets in the receptor, while the benzene ring could engage in π-π stacking with aromatic amino acid residues. mkjc.inacs.org

The docking score provides an estimate of the binding affinity (ΔG), with more negative scores indicating stronger binding. tandfonline.comnih.gov These predictions help prioritize which compounds are most likely to be potent inhibitors before they are synthesized and tested experimentally. nih.govresearchgate.net

Beyond predicting the binding pose, docking results offer profound mechanistic insights. nih.govacs.org By analyzing the specific interactions between the ligand and the protein, researchers can understand the structural basis for its inhibitory activity. mdpi.comresearchgate.net For instance, docking can reveal key hydrogen bonds between the sulfonamide's N-H or S=O groups and specific amino acid residues like threonine or glutamine in the active site. nih.govnih.gov

These models can explain why certain derivatives are more potent or selective than others. tandfonline.comtandfonline.com For this compound, the position and size of the isopropyl groups could influence its selectivity for different enzyme isoforms by creating favorable hydrophobic interactions or causing steric clashes with certain residues. acs.orgacs.org This detailed understanding of the ligand-target interactions at an atomic level is crucial for the rational design of more effective and selective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in the field of medicinal chemistry and drug discovery. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). In the context of benzenesulfonamide research, including derivatives like this compound, QSAR and QSPR studies are instrumental in predicting pharmacological potential and guiding the synthesis of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzenesulfonamide derivatives is a key strategy for identifying novel therapeutic agents. These models are typically built using a dataset of benzenesulfonamide compounds with known biological activities, such as enzyme inhibition or antimicrobial effects. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods to find the best correlation with the observed biological activity.

For instance, research on benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors has successfully employed QSAR modeling. unifi.it In one study, a series of benzenesulfonamides incorporating cyanoacrylamide moieties were analyzed to develop QSAR models for their inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are associated with tumors. unifi.it The resulting models demonstrated a high predictive capacity, indicating their utility in designing new and potent CA inhibitors. unifi.it

The general workflow for developing a predictive QSAR model for a compound like this compound would involve:

Data Set Compilation: Assembling a series of structurally related benzenesulfonamide derivatives with experimentally determined biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound in the series.

Model Building: Employing statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to generate the QSAR equation.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR model for the biological activity of a series of benzenesulfonamide derivatives might be represented by an equation like:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, etc., are molecular descriptors and c₁, c₂, etc., are their coefficients.

Interactive Table: Example of a Dataset for QSAR Modeling of Benzenesulfonamide Derivatives

Analysis of Descriptors Influencing Pharmacological Potential

A crucial aspect of QSAR and QSPR modeling is the identification of molecular descriptors that significantly influence the pharmacological potential of a compound. These descriptors are numerical representations of various aspects of a molecule's structure, including its topology, geometry, and electronic properties. By analyzing the contribution of each descriptor to the QSAR model, researchers can gain insights into the structural features that are either favorable or detrimental to the desired biological activity.

In studies of benzenesulfonamide derivatives, a wide array of descriptors has been found to be important. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule and are independent of its 3D conformation. The Balaban index is one such topological descriptor that has been used in QSAR studies of benzenesulfonamide carbonic anhydrase inhibitors. medchemexpress.com

Geometrical (3D) Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms in a molecule. Examples include WHIM (Weighted Holistic Invariant Molecular) descriptors and 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors. unifi.it

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability. GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) and RDF (Radial Distribution Function) descriptors often fall into this category and have been shown to be significant in modeling the activity of benzenesulfonamide derivatives. unifi.it

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of a molecule.

The analysis of these descriptors can reveal key structure-activity relationships. For example, a positive coefficient for a descriptor related to lipophilicity (like ALogP) in a QSAR equation might suggest that increasing the lipophilicity of a benzenesulfonamide derivative could lead to enhanced biological activity, assuming it does not negatively impact other properties like solubility. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a particular position on the benzene ring are detrimental to activity.

Interactive Table: Key Molecular Descriptors in Benzenesulfonamide QSAR Studies

By leveraging the insights gained from QSAR and QSPR modeling, medicinal chemists can more rationally design novel benzenesulfonamide derivatives, such as analogs of this compound, with improved pharmacological profiles for a variety of therapeutic applications, including anticancer and antimicrobial agents. nih.govrsc.orgnih.gov

Mechanistic Investigations of Biological Activity of Benzenesulfonamide Derivatives

Molecular Interactions with Specific Biological Targets

Protein-Protein Interaction Modulation (e.g., Mcl-1)

Benzenesulfonamide (B165840) scaffolds have been identified as promising frameworks for the development of inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key regulator of apoptosis, and its overexpression is associated with cancer cell survival and resistance to therapy. The disruption of the interaction between Mcl-1 and pro-apoptotic proteins like Bim is a key strategy in cancer therapeutics.

While direct studies on 2,5-Di(propan-2-yl)benzenesulfonamide as an Mcl-1 inhibitor are not extensively documented, research on analogous structures provides insight into the potential mechanism. For instance, a series of indole-2-carboxylic acids, which can be considered bioisosteres or related structures to substituted benzenes, have been shown to bind to Mcl-1 with high affinity. One such compound, A-1210477, was found to disrupt the Mcl-1-BIM complex within cells, leading to the induction of apoptosis in multiple myeloma and non-small cell lung cancer cell lines that are dependent on Mcl-1 for survival. nih.gov

Furthermore, the design of 2,5-substituted benzoic acid derivatives has led to the development of dual inhibitors of Mcl-1 and another anti-apoptotic protein, Bfl-1. nih.gov This highlights the adaptability of the substituted benzene (B151609) core in modulating protein-protein interactions. Structure-based design, guided by co-crystal structures, has been crucial in optimizing the binding of these inhibitors to the hydrophobic groove of Mcl-1.

The table below summarizes the activity of a representative Mcl-1 inhibitor with a related structural scaffold.

| Compound Example | Target(s) | Binding Affinity (Kᵢ) | Cellular Activity |

| A-1210477 | Mcl-1 | Not specified | Induces apoptosis in Mcl-1 dependent cancer cell lines |

| Compound 24 (benzoic acid derivative) | Mcl-1, Bfl-1 | 100 nM (for both) | On-target cellular activity in lymphoma cell lines nih.gov |

Interaction with Nucleic Acids (e.g., HIV RNA)

The interaction of benzenesulfonamide derivatives with nucleic acids is a less explored area compared to their protein-targeting activities. However, the structural features of these compounds, including their aromatic rings and sulfonamide groups, could potentially facilitate interactions with the complex three-dimensional structures of RNA molecules, such as those found in the Human Immunodeficiency Virus (HIV).

The HIV-1 genomic RNA (gRNA) contains highly structured regions, like the 5' leader, which are crucial for viral replication, including dimerization and packaging. The specific interactions between viral proteins, such as Gag, and these RNA structures are essential for the assembly of new viral particles. nih.gov Small molecules that can bind to these RNA structures and disrupt these interactions are of interest as potential antiviral agents.

While there is no direct evidence of this compound interacting with HIV RNA, the general principle of small molecules targeting viral RNA is an active area of research. The planarity of the benzene ring and the potential for hydrogen bonding from the sulfonamide group could allow such molecules to intercalate into or bind to specific pockets within the viral RNA, thereby interfering with its function. Further investigation is required to explore this potential mechanism for benzenesulfonamide derivatives.

Investigation of Antimicrobial Action Mechanisms

Benzenesulfonamide derivatives have a long history as antimicrobial agents. Their mechanisms of action are diverse and can involve interference with essential bacterial processes and disruption of cellular structures.

A primary mechanism of action for many sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect. nih.gov

While this is a general mechanism for many sulfonamides, specific derivatives can exhibit different or additional enzymatic targets. For instance, some synthetic 1,3-bis(aryloxy)propan-2-amines, which share some structural similarities with substituted benzene compounds, have been suggested to target the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

Some benzenesulfonamide derivatives have been shown to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately cell death.

For example, studies on N-(thiazol-2-yl)benzenesulfonamides with isopropyl substitutions have demonstrated that these compounds can create pores in bacterial cell membranes. nih.gov Microscopy experiments using dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, have been used to confirm this mechanism. researchgate.net The hydrophobic nature of the di-isopropyl substitution on the benzene ring may facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane, leading to its disruption.

The efficacy of antimicrobial compounds can be enhanced by improving their delivery into bacterial cells. Cell-penetrating peptides (CPPs) are short peptides that can translocate across cellular membranes and can be used as vectors to deliver various cargo molecules, including small-molecule drugs. nih.govnih.govmdpi.com

The combination of benzenesulfonamide derivatives with CPPs, such as octaarginine, has been shown to result in emergent antibacterial activity. nih.gov In some cases, the sulfonamide derivative alone may have limited activity against certain bacteria, but when complexed with a CPP, the resulting conjugate exhibits potent bactericidal effects. rsc.org This suggests that the CPP facilitates the entry of the compound into the bacterial cell, allowing it to reach its intracellular target at a higher concentration. The CPP-drug complex can also exhibit a distinct mode of action that is not simply the sum of its individual components. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzenesulfonamide derivatives influences their biological activity and for designing more potent and selective compounds.

For benzenesulfonamide-based inhibitors of carbonic anhydrases, SAR studies have shown that modifications to the "tail" of the molecule, which is the part extending from the sulfonamide group, can significantly affect isoform specificity. The nature and position of substituents on the benzene ring dictate the binding affinity to the active site of the enzyme. nih.gov

In the context of antimicrobial activity, SAR studies of N-(thiazol-2-yl)benzenesulfonamides have revealed that substitutions on the benzene ring play a key role. For instance, compounds with 4-tert-butyl and 4-isopropyl substitutions have shown attractive antibacterial activity against multiple bacterial strains. The hydrophobic nature of these alkyl groups appears to facilitate interaction with and passage through the bacterial membrane. rsc.org

The table below illustrates some general SAR findings for benzenesulfonamide derivatives.

| Structural Modification | Effect on Biological Activity | Reference |

| Substitution pattern on the benzene ring | Influences binding affinity and selectivity for protein targets. nih.gov | nih.gov |

| Nature of substituents on the benzene ring | Hydrophobic groups like isopropyl can enhance antimicrobial activity. rsc.org | rsc.org |

| Modifications to the sulfonamide group | Can alter the mechanism of action and target specificity. | General knowledge |

| Linkage to cell-penetrating peptides | Can enhance cellular uptake and result in emergent biological activities. nih.gov | nih.gov |

Impact of Substituent Effects on Isopropyl and Benzene Ring for this compound Core

The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on both the benzene ring and the sulfonamide group. In the case of this compound, the two isopropyl groups at positions 2 and 5 of the benzene ring play a crucial role in defining its pharmacological profile.

The presence of alkyl groups, such as isopropyl, on the benzene ring generally enhances the lipophilicity of the molecule. This increased lipophilicity can facilitate the compound's ability to cross biological membranes, potentially leading to better absorption and distribution to target tissues. For instance, studies on other benzenesulfonamide derivatives have shown that substitutions with lipophilic groups like 4-tert-butyl and 4-isopropyl result in attractive antibacterial activity against multiple bacterial strains. rsc.org The isopropyl substituted derivative, in particular, has demonstrated a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org This suggests that the di-isopropyl substitution pattern in this compound could contribute to potent biological activities.

Furthermore, modifications to the benzene ring itself, such as the introduction of different substituents, can modulate the electronic properties of the sulfonamide group. This, in turn, can affect the strength of the interaction with the target, which for many sulfonamides is a metalloenzyme where the sulfonamide group coordinates with a metal ion. While specific research on the 2,5-di(propan-2-yl) core is limited, broader studies on substituted benzenesulfonamides highlight the importance of the substitution pattern for biological activity. nih.gov

Table 1: Effect of Isopropyl Substitution on Antibacterial Activity of Benzenesulfonamide Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 µg/mL | rsc.org |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 µg/mL | rsc.org |

Influence of Linker Modifications on Target Binding and Specificity

In the design of more complex benzenesulfonamide derivatives, a linker or spacer is often incorporated to connect the core benzenesulfonamide scaffold to other chemical moieties. The nature of this linker—its length, flexibility, and chemical composition—can have a profound impact on the molecule's target binding affinity and specificity.

The flexibility of a linker is a critical parameter. Flexible linkers can allow the connected moieties to adopt multiple conformations, which can be advantageous for finding an optimal binding pose within a target's active site. Conversely, a rigid linker restricts the conformational freedom of the molecule. This can be beneficial if the constrained conformation is the one that is complementary to the binding site, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. However, if the rigid conformation is not ideal for binding, it can lead to a significant loss of activity.

Research on benzenesulfonamide derivatives as carbonic anhydrase inhibitors has explored the use of both flexible and rigid linkers. rsc.org For example, the incorporation of a hydrazone linker, which offers a degree of flexibility, has been a strategy in the design of these inhibitors. rsc.org In some series of compounds, enclosing the hydrazone linker within a more rigid pyrazole (B372694) ring was found to enhance anticancer activity compared to the more flexible open-chain hydrazone linker. rsc.org This suggests that for certain targets, a more constrained presentation of the pharmacophoric groups is favorable.

The length of the linker is another crucial factor. An optimal linker length will position the connected chemical groups in a way that maximizes favorable interactions with the target protein. A linker that is too short may prevent the molecule from spanning the distance between two important binding pockets, while a linker that is too long might introduce unfavorable flexibility or steric hindrance.

Table 2: Comparison of Flexible and Rigid Linkers in Benzenesulfonamide Derivatives

| Linker Type | General Impact on Binding | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Flexible Linker (e.g., hydrazone) | Allows for multiple binding conformations. | Can adapt to various binding site topographies. | May have a higher entropic penalty upon binding. |

| Rigid Linker (e.g., incorporated into a pyrazole ring) | Restricts conformational freedom. | Can lock the molecule in a bioactive conformation, reducing entropic loss. | May not be optimal if the constrained conformation does not fit the target. |

Chiral Benzenesulfonamides: Stereochemical Influence on Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry, as biological systems are themselves chiral. When a benzenesulfonamide derivative contains a stereocenter, it can exist as two enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which leads to different interactions with chiral biological targets such as enzymes and receptors. One enantiomer may bind with high affinity and elicit a desired biological response, while the other may be less active, inactive, or even produce undesirable side effects. Therefore, the stereochemistry of a chiral benzenesulfonamide can be a critical determinant of its therapeutic efficacy and safety profile.

The synthesis of chiral benzenesulfonamides often aims to produce a single enantiomer to maximize the desired therapeutic effect and minimize potential off-target effects. For example, the synthesis of chiral sulfonamides based on a 2-azabicycloalkane skeleton has been explored to generate compounds with potential cytotoxic activity. The stereocontrolled synthesis of such molecules is crucial for evaluating the biological activity of individual stereoisomers.

Table 3: General Influence of Stereochemistry on the Biological Activity of Chiral Drugs

| Stereoisomer | Potential Biological Activity Profile |

|---|---|

| Eutomer (more active enantiomer) | Exhibits the desired therapeutic effect with high affinity for the target. |

| Distomer (less active enantiomer) | May be inactive, have lower activity, or exhibit a different, potentially undesirable, activity. |

Emerging Research Directions and Future Perspectives

Development of Novel Benzenesulfonamide-Based Chemical Probes for Biological Research

The development of chemical probes is crucial for understanding complex biological processes. Benzenesulfonamide (B165840) derivatives are being increasingly recognized for their potential in this area. These probes can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their functions in living systems.

Recent research has focused on creating fluorescent probes by incorporating fluorophores like BODIPY into the benzenesulfonamide structure. These probes have shown promise in tumor cell imaging due to their biocompatibility and potential for targeted delivery. nih.gov The design of such probes often involves a modular approach, combining a ligand for a specific protein of interest, a cleavable linker, and a dye. nih.gov For a compound like 2,5-Di(propan-2-yl)benzenesulfonamide, the di-isopropyl substitution pattern could be leveraged to fine-tune the physicochemical properties of a potential probe, influencing its solubility, cell permeability, and binding affinity.

| Probe Component | Function | Relevance to this compound |

| Ligand | Directs the probe to the protein of interest. | The benzenesulfonamide core can be modified to target specific enzymes. |

| Cleavable Linker | Creates a covalent bond between the probe and the target. | Benzyl (B1604629) sulfoniums are an example of linkers used in probe design. nih.gov |

| Dye | Provides a detectable signal (e.g., fluorescence). | Dyes like rhodamine and BODIPY can be attached to the benzenesulfonamide scaffold. nih.govnih.gov |

Future research in this area will likely focus on developing highly specific and sensitive probes based on the benzenesulfonamide framework for a variety of biological targets.

Rational Design of Multi-Targeting Benzenesulfonamide Compounds

The concept of "one drug, multiple targets" is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.gov Benzenesulfonamide derivatives are well-suited for this approach due to their versatile chemical nature, which allows for the incorporation of various functional groups to interact with multiple biological targets. researchgate.net

For instance, researchers have successfully designed and synthesized sulfonamide-bearing pyrazolone (B3327878) derivatives that act as dual inhibitors of carbonic anhydrases and cholinesterases, which are implicated in glaucoma and Alzheimer's disease, respectively. nih.gov The design of such multi-targeting agents often involves molecular hybridization, where two or more pharmacophores are combined into a single molecule. researchgate.net The 2,5-di(propan-2-yl) substitution on the benzene (B151609) ring of this compound could influence the orientation and binding of the molecule within the active sites of different enzymes, potentially enabling a multi-target profile.

| Target Combination | Therapeutic Area | Design Strategy |

| Carbonic Anhydrases & Cholinesterases | Glaucoma, Alzheimer's Disease | Hybridization of pyrazolone and sulfonamide moieties. nih.gov |

| VEGFR-2 & other kinases | Cancer | Linking benzenesulfonamide to other heterocyclic structures. researchgate.net |

| Multiple bacterial enzymes | Infectious Diseases | Combination with other antibacterial scaffolds like thiazole. rsc.org |

The rational design of multi-targeting benzenesulfonamide compounds, guided by computational modeling and structure-activity relationship (SAR) studies, represents a promising avenue for developing more effective therapeutics. nih.gov

Advanced Drug Delivery Concepts for Sulfonamide Derivatives

Overcoming the challenges of drug delivery, such as poor solubility and off-target effects, is a key focus of modern pharmaceutical research. Advanced drug delivery systems are being explored to enhance the therapeutic efficacy of sulfonamide derivatives. These systems aim to deliver the drug to the specific site of action, thereby increasing its concentration at the target and reducing systemic side effects.

One emerging strategy involves the use of cell-penetrating peptides (CPPs) to facilitate the entry of sulfonamide-based drugs into cells. rsc.org For example, the combination of N-(thiazol-2-yl)benzenesulfonamides with octaarginine has been shown to enhance their antibacterial activity. rsc.org Another approach is the development of prodrugs, which are inactive forms of a drug that are converted to the active form in the body. google.com For this compound, its lipophilic nature, due to the isopropyl groups, might be advantageous for certain delivery systems, such as lipid-based nanoparticles or nanoemulsions.

| Delivery System | Mechanism of Action | Potential Advantage for Sulfonamides |

| Cell-Penetrating Peptides (CPPs) | Facilitate translocation across cell membranes. | Enhanced intracellular delivery and overcoming resistance. rsc.org |

| Prodrugs | Enzymatic or chemical conversion to the active drug at the target site. | Improved solubility and reduced off-target toxicity. google.com |

| Nanoparticles | Encapsulation of the drug for targeted release. | Increased bioavailability and targeted delivery. |

The integration of advanced drug delivery technologies with novel sulfonamide design will be critical for realizing the full therapeutic potential of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, identify potential drug targets, and design novel compounds with desired characteristics. mdpi.com

In the context of sulfonamide discovery, AI and ML algorithms can be used to:

Predict Biological Activity: Machine learning models can be trained to predict the efficacy and toxicity of sulfonamide derivatives against various targets. nih.gov

De Novo Drug Design: Generative models can design novel sulfonamide structures with optimized properties, such as high potency and good pharmacokinetic profiles. youtube.com

Virtual Screening: AI can rapidly screen large virtual libraries of sulfonamide compounds to identify promising hits for further experimental validation. mdpi.com

For a compound like this compound, AI could be used to predict its potential biological activities based on its structural features and compare it with a vast database of known sulfonamides. This can help in prioritizing it for specific therapeutic areas. The use of AI in sulfonamide research is expected to significantly reduce the time and cost of drug development. oup.com

| AI/ML Application | Description | Impact on Sulfonamide Discovery |

| Predictive Modeling | Algorithms that learn from data to predict properties of new compounds. | Faster identification of candidates with desired activity and safety profiles. nih.govmdpi.com |

| Generative Chemistry | AI models that can generate novel molecular structures. | Design of new sulfonamides with optimized multi-parameter properties. youtube.com |

| Natural Language Processing (NLP) | Analysis of scientific literature to extract relevant information. | Accelerated identification of new targets and structure-activity relationships. oup.com |

The continued development and integration of AI and ML in pharmaceutical research will undoubtedly open up new frontiers for the discovery and development of innovative sulfonamide-based therapies.

Q & A

Q. What are the recommended synthetic routes for 2,5-Di(propan-2-yl)benzenesulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonylation of a substituted benzene precursor followed by amidation. Key steps include:

- Sulfonation : Reacting 2,5-di(propan-2-yl)benzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

- Ammonolysis : Treating the intermediate with aqueous ammonia or ammonium hydroxide to yield the sulfonamide.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor progress via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include low R-factors (<0.05) and high data-to-parameter ratios (>15:1) to ensure accuracy. The isopropyl groups’ steric effects may influence crystal packing, requiring careful analysis of torsion angles .

- Spectroscopic methods : Confirm functional groups via FT-IR (S=O stretching at ~1150–1300 cm⁻¹) and ¹H/¹³C NMR (isopropyl methyl signals at δ ~1.2–1.4 ppm and aromatic protons at δ ~7.0–7.5 ppm) .

Advanced Research Questions

Q. What computational approaches are effective for predicting the binding interactions of this compound with biological targets?

Q. How can researchers address crystallographic data discrepancies in sulfonamide derivatives?

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in sulfonamides due to flexible substituents.

- Electron density maps : Check for disordered isopropyl groups; refine occupancy factors or apply restraints (e.g., SIMU/ISOR in SHELXL) .

- Cross-validation : Compare with spectroscopic data (e.g., solid-state NMR) to resolve ambiguities in hydrogen bonding networks .

Q. What strategies optimize the detection of this compound in complex matrices (e.g., biological fluids)?

- Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol and elute with 2-propanol/ammonium hydroxide (98:2 v/v) .

- Analytical separation : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 8 min .

- Quantification : Use deuterated internal standards (e.g., benzenesulfonamide-d₄) to correct for matrix effects .

Methodological Challenges

Q. How can researchers mitigate steric hindrance during functionalization of this compound?

- Directed ortho-metalation : Use bulky bases (e.g., LDA) to deprotonate the sulfonamide NH, enabling regioselective substitution at the para position relative to the sulfonyl group.

- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically crowded intermediates (e.g., 80°C, 30 min, 300 W) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase II) with 4-nitrophenyl acetate as a substrate. Calculate IC₅₀ via nonlinear regression of activity vs. inhibitor concentration curves .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7). Incubate cells with the compound (1–100 µM) for 48 hours, then measure absorbance at 570 nm .

Data Contradiction Resolution

Q. How should conflicting results between computational binding predictions and experimental assays be resolved?

- Free energy calculations : Use MM-PBSA/GBSA to refine binding free energy estimates, accounting for solvation and entropy effects.

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) and compare with docking scores. Discrepancies may arise from protein flexibility or protonation state mismatches in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.